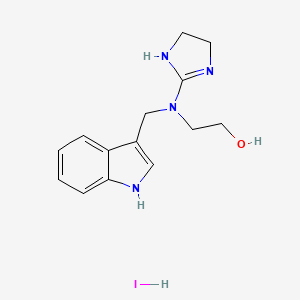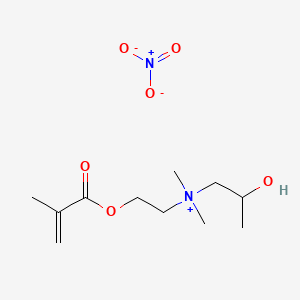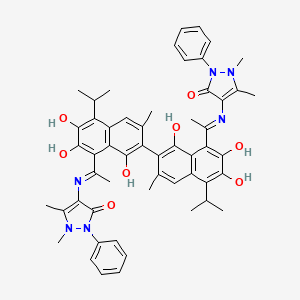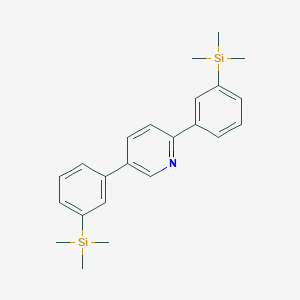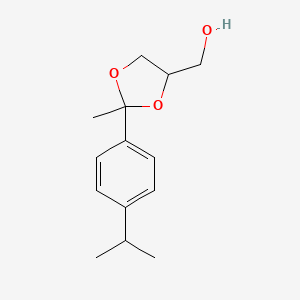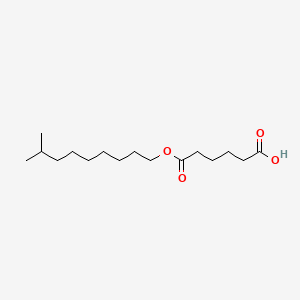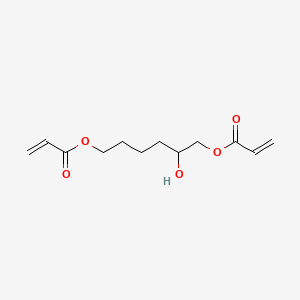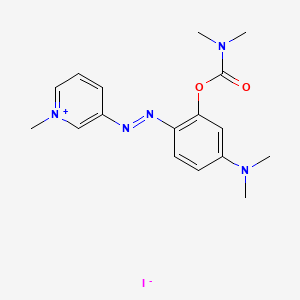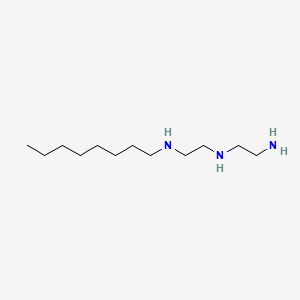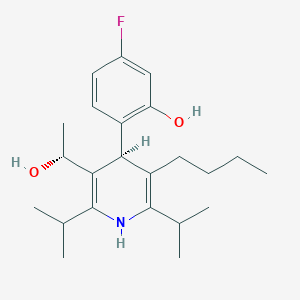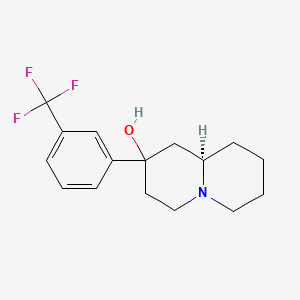
2-equatorial-Hydroxy-2-axial-(3-trifluorophenyl)quinolizidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-equatorial-Hydroxy-2-axial-(3-trifluorophenyl)quinolizidine is a complex organic compound characterized by the presence of a quinolizidine core with a hydroxy group at the 2-equatorial position and a trifluorophenyl group at the 2-axial position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-equatorial-Hydroxy-2-axial-(3-trifluorophenyl)quinolizidine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-equatorial-Hydroxy-2-axial-(3-trifluorophenyl)quinolizidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-equatorial-Hydroxy-2-axial-(3-trifluorophenyl)quinolizidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions with biomolecules.
Industry: It may be used in the development of new materials, catalysts, and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-equatorial-Hydroxy-2-axial-(3-trifluorophenyl)quinolizidine involves its interaction with specific molecular targets and pathways. The hydroxy group and trifluorophenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-trifluorophenylacetic acid: Shares the trifluorophenyl group but differs in the core structure.
2,3,6-trifluorophenol: Contains a trifluorophenyl group with different substitution patterns.
Uniqueness
2-equatorial-Hydroxy-2-axial-(3-trifluorophenyl)quinolizidine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
57661-30-0 |
|---|---|
Fórmula molecular |
C16H20F3NO |
Peso molecular |
299.33 g/mol |
Nombre IUPAC |
(9aR)-2-[3-(trifluoromethyl)phenyl]-1,3,4,6,7,8,9,9a-octahydroquinolizin-2-ol |
InChI |
InChI=1S/C16H20F3NO/c17-16(18,19)13-5-3-4-12(10-13)15(21)7-9-20-8-2-1-6-14(20)11-15/h3-5,10,14,21H,1-2,6-9,11H2/t14-,15?/m1/s1 |
Clave InChI |
OABKVAHOXRFSNU-GICMACPYSA-N |
SMILES isomérico |
C1CCN2CCC(C[C@H]2C1)(C3=CC(=CC=C3)C(F)(F)F)O |
SMILES canónico |
C1CCN2CCC(CC2C1)(C3=CC(=CC=C3)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



